This compound, also known as Holopteleic acid, was first isolated from the heartwood of the tree species Holoptelea integrifolia in 1997. Researchers identified its structure using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry [].
Studies suggest that 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid might possess various biological activities, including:
2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid, commonly known as maslinic acid, is a pentacyclic triterpenoid compound derived from the oleanane family. Its molecular formula is C30H48O4, and it features two hydroxyl groups at the 2 and 3 positions of the oleanene skeleton, contributing to its unique chemical properties. This compound is primarily found in various plants, notably in olives and sage, where it plays a significant role in their biological activity and health benefits .
2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid exhibits a range of biological activities:
The synthesis of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid can be achieved through various methods:
The applications of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid span several fields:
Several compounds share structural similarities with 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Oleanolic Acid | High | Lacks the hydroxyl group at position 3 |
Ursolic Acid | Moderate | Contains an additional methyl group at position 28 |
Betulinic Acid | Moderate | Exhibits stronger antiviral activity |
Maslinic Acid (2alpha,3beta-Dihydroxyolean) | Low | Different stereochemistry at the hydroxyl groups |
Maslinic acid stands out due to its specific arrangement of hydroxyl groups and its diverse biological activities compared to these similar compounds .